An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine (CAS: 106047-18-1)
An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine (CAS: 106047-18-1)
Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-Pyridin-4-yl-phenylamine (CAS Number: 106047-18-1), also known as 2-(4-Pyridinyl)aniline. It is intended for researchers, scientists, and professionals in drug development and material science. This document collates available data on the compound's physicochemical properties, summarizes its known applications, and proposes a representative synthetic methodology. While the compound is cited as a valuable intermediate in medicinal chemistry and catalysis, specific public data regarding its biological mechanism of action, detailed experimental protocols, and complete spectroscopic characterization are limited.
Introduction
2-Pyridin-4-yl-phenylamine is a biaryl amine featuring a phenylamine moiety linked to a pyridine ring at the 4-position. This structural arrangement makes it a versatile building block in organic synthesis. The presence of both a nucleophilic aniline group and a pyridine ring, which can act as a ligand, allows for a wide range of chemical transformations.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] Its applications are noted in the creation of biologically active molecules for drug discovery, ligands for coordination chemistry, and components for organic electronics and agrochemicals.[1]
Physicochemical Properties
The fundamental physicochemical properties of 2-Pyridin-4-yl-phenylamine are summarized below. The data is compiled from chemical suppliers and public chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| Appearance | Beige crystalline to cream powder | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Store at 0-8 °C in a dry, dark, and sealed place | [1] |
| Computed XLogP3 | 1.8 | [3] |
| Polar Surface Area | 38.9 Ų | [3] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with 2-Pyridin-4-yl-phenylamine.
| Identifier Type | Value | Source(s) |
| CAS Number | 106047-18-1 | [1][2] |
| PubChem CID | 13546446 | [1][3] |
| MDL Number | MFCD06738704 | [1][2] |
| Synonyms | 2-(4-Pyridinyl)-benzenamine, 2-(Pyridin-4-YL)aniline, 4-(2-aminophenyl)pyridine | [1][2] |
| InChIKey | ODRIUFNOBKDEJX-UHFFFAOYSA-N |
Synthesis and Reactivity
A plausible synthetic route involves the coupling of a 4-pyridylboronic acid derivative with a protected 2-haloaniline or, conversely, a 2-aminophenylboronic acid derivative with a 4-halopyridine. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it suitable for substrates containing amine groups, although protection may sometimes be required.[6]
The following is a generalized, representative protocol for the synthesis of 2-Pyridin-4-yl-phenylamine. Note: This protocol is illustrative and has not been experimentally validated for this specific compound. Optimization would be required.
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Reactant Preparation: To an oven-dried reaction vessel, add 2-aminophenylboronic acid (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
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Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring to a temperature between 80-100 °C.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the final product, 2-Pyridin-4-yl-phenylamine.
Biological Activity and Applications
2-Pyridin-4-yl-phenylamine is primarily utilized as a chemical intermediate.[1] While literature suggests its derivatives are explored for various therapeutic areas, specific biological data on the parent compound is not publicly available.
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Pharmaceutical Development: It is cited as an intermediate for pharmaceuticals, with a general mention of drugs targeting neurological disorders.[1] The pyridine and aniline motifs are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[7][8]
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Material Science: The compound is used in creating advanced materials like polymers and coatings that require high thermal stability and chemical resistance.[1]
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Catalysis and Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions, making it a precursor for developing metal complexes with tailored catalytic or sensory properties.[1]
There is no specific information available in the public domain that directly links 2-Pyridin-4-yl-phenylamine to a particular biological signaling pathway. Research on structurally related quinoline derivatives has shown activity as inhibitors of receptor tyrosine kinases such as MET, VGFR, and EGFR, but this cannot be directly extrapolated to the title compound without experimental evidence.[8]
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data (e.g., NMR, IR, Mass Spectra) for 2-Pyridin-4-yl-phenylamine are not widely published in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available, confirming the compound has been characterized.[2] A summary of expected analytical characterization is provided below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on both the pyridine and phenyl rings. A broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns would confirm the substitution pattern. |
| ¹³C NMR | Signals for all 11 unique carbon atoms. The chemical shifts would differentiate between the carbons of the two aromatic rings and confirm the C-C linkage. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 170.21 g/mol . Fragmentation patterns could further confirm the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending vibrations. |
Conclusion
2-Pyridin-4-yl-phenylamine (CAS: 106047-18-1) is a commercially available compound with established physicochemical properties. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and material science sectors. While a definitive, published protocol for its synthesis is not available, established methodologies like the Suzuki-Miyaura cross-coupling present a logical and efficient synthetic route. A significant data gap exists in the public domain concerning its specific biological activities, mechanism of action, and detailed, publicly accessible spectroscopic data. Further research and publication are needed to fully elucidate its therapeutic potential and characterize its interaction with biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 106047-18-1 | 2-Pyridin-4-YL-phenylamine - Synblock [synblock.com]
- 3. 2-(Pyridin-4-yl)aniline | C11H10N2 | CID 13546446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
